molecular formula C16H24ClNO B008908 N-[(4-chlorophenyl)methyl]nonanamide CAS No. 101832-14-8

N-[(4-chlorophenyl)methyl]nonanamide

Cat. No.: B008908
CAS No.: 101832-14-8
M. Wt: 281.82 g/mol
InChI Key: QMAOGFLUSMZBCK-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]nonanamide (CAS: 101832-14-8, molecular formula: C₁₆H₂₄ClNO) is a synthetic amide derivative characterized by a nonanamide chain linked to a 4-chlorobenzyl group. This compound is structurally related to capsaicin analogs but differs in the substitution pattern on the aromatic ring.

Properties

CAS No.

101832-14-8

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]nonanamide

InChI

InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19)

InChI Key

QMAOGFLUSMZBCK-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Other CAS No.

101832-14-8

Synonyms

N-(4-CHLOROBENZYL)NONANAMIDE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NONANAMIDE, N-(p-CHLOROBENZYL)- typically involves the reaction of nonanoic acid with p-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of NONANAMIDE, N-(p-CHLOROBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NONANAMIDE, N-(p-CHLOROBENZYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

NONANAMIDE, N-(p-CHLOROBENZYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of NONANAMIDE, N-(p-CHLOROBENZYL)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Structural Analogs in the Nonanamide Family

Below is a comparative analysis:

Table 1: TRPV1 Activity of Nonanamide Analogs
Compound Name Substituent on Benzyl Group IC₅₀ (μM) Key Observations
N-(3-Methoxybenzyl)nonanamide 3-OCH₃ 45 Most potent TRPV1 agonist
N-(4-Hydroxybenzyl)nonanamide 4-OH 62 Moderate activity
N-Benzylnonanamide Unsubstituted phenyl 78 Baseline activity
N-(4-Trifluoromethylbenzyl)nonanamide 4-CF₃ 200 Least potent
N-[(4-Chlorophenyl)methyl]nonanamide 4-Cl N/A Inferred lower potency

Analysis :

  • Electron-donating groups (e.g., 3-OCH₃, 4-OH) enhance TRPV1 agonism by improving hydrogen bonding and receptor affinity .
  • Electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) likely reduce potency due to decreased electron density on the aromatic ring, which may hinder interactions with TRPV1’s binding pocket. The 4-chloro derivative’s activity is inferred to be lower than N-benzylnonanamide (IC₅₀ = 78 μM) based on SAR trends .

Comparison with Nonivamide (Vanillyl Nonanamide)

Nonivamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, CAS: 2444-46-4) is a well-studied capsaicin analog with strong TRPV1 agonist activity. Key differences:

Table 2: this compound vs. Nonivamide
Property This compound Nonivamide
Substituents 4-Cl 4-OH, 3-OCH₃
TRPV1 Activity Likely inactive or weak Potent agonist (IC₅₀ ~ 45 μM)
Applications Synthetic intermediate Topical analgesics, flavoring agent
Stability Higher (chloro group resists oxidation) Lower (phenolic OH prone to degradation)

Mechanistic Insights :

  • Nonivamide’s 4-hydroxy-3-methoxy group mimics capsaicin’s vanilloid motif, enabling strong TRPV1 activation .
  • The 4-chloro derivative lacks these polar groups, rendering it less suitable for TRPV1 targeting but more stable under oxidative conditions .

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